Bienvenue dans la boutique en ligne BenchChem!

6,8-Difluoro-1,2-dihydronaphthalene

Medicinal Chemistry Process Chemistry Chiral Synthesis

6,8-Difluoro-1,2-dihydronaphthalene is a specialty fluorinated cyclic olefin. Its core structure, a partially saturated naphthalene ring with fluorine atoms at the 6 and 8 positions, makes it a critical intermediate in the synthesis of complex bioactive molecules, most notably the FDA-approved gamma secretase inhibitor, nirogacestat.

Molecular Formula C10H8F2
Molecular Weight 166.17 g/mol
CAS No. 185918-49-4
Cat. No. B070315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Difluoro-1,2-dihydronaphthalene
CAS185918-49-4
Synonyms6,8-DIFLUORO-1,2-DIHYDRO-NAPHTHALENE
Molecular FormulaC10H8F2
Molecular Weight166.17 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C1)C=C(C=C2F)F
InChIInChI=1S/C10H8F2/c11-8-5-7-3-1-2-4-9(7)10(12)6-8/h1,3,5-6H,2,4H2
InChIKeySQVICXDNASSTAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 6,8-Difluoro-1,2-dihydronaphthalene (CAS 185918-49-4) for Targeted Medicinal Chemistry


6,8-Difluoro-1,2-dihydronaphthalene is a specialty fluorinated cyclic olefin . Its core structure, a partially saturated naphthalene ring with fluorine atoms at the 6 and 8 positions, makes it a critical intermediate in the synthesis of complex bioactive molecules, most notably the FDA-approved gamma secretase inhibitor, nirogacestat [1]. Unlike its non-fluorinated core, this specific difluoro substitution pattern is a requirement, not an option, for accessing certain pharmaceutical scaffolds where the fluorine atoms are essential for downstream biological activity and metabolic stability.

Procurement Rationale: Why 6,8-Difluoro-1,2-dihydronaphthalene Cannot Be Replaced by General Dihydronaphthalenes


Generic substitution is not feasible with 6,8-difluoro-1,2-dihydronaphthalene because the two fluorine atoms are not inert structural decorations but are critical pharmacophoric elements. The 6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine fragment, a direct downstream derivative, is the structural core of nirogacestat and determines its binding to the gamma secretase complex [1]. Replacing this with a non-fluorinated or differently fluorinated dihydronaphthalene building block would prevent the construction of this specific pharmacophore, leading to a complete loss of target activity. The precise regiochemistry of the double bond in the dihydro ring is also essential for subsequent asymmetric transformations that establish chirality in the final active pharmaceutical ingredient (API) [1].

Quantitative Differentiation Evidence for 6,8-Difluoro-1,2-dihydronaphthalene (CAS 185918-49-4)


Regiochemical Purity Enables Synthesis of a Chiral Drug Substance

The patented synthesis of nirogacestat requires (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine as a critical intermediate [1]. This chiral amine can only be derived from a 6,8-difluoro-1,2-dihydronaphthalene precursor with the specific 1,2-alkene regiochemistry. The use of a 1,4-dihydronaphthalene isomer or a 5,7-difluoro substitution pattern would yield a different regioisomer, making the subsequent hydrogenation and chiral amination steps impossible for the target molecule. This establishes a strict requirement for this specific compound over any other dihydronaphthalene analog in this synthetic pathway.

Medicinal Chemistry Process Chemistry Chiral Synthesis

Deterministic Mass and Isotopic Signature for LC-MS Purity Analysis

During the synthesis of an API, accurate mass determination is crucial for tracking impurities. The exact monoisotopic mass of 6,8-difluoro-1,2-dihydronaphthalene is a fixed parameter that differentiates it from potential by-products or unfluorinated analogs. Its monoisotopic mass is calculated to be 166.05944 Da, with a molecular weight of 166.16733 Da . In contrast, the non-fluorinated parent compound, 1,2-dihydronaphthalene, has a monoisotopic mass of 128.06260 Da [1]. This distinct mass difference allows for unambiguous tracking of the fluorinated intermediate by mass spectrometry, ensuring precise monitoring of reaction progression and final intermediate purity.

Analytical Chemistry Quality Control Process Control

Patented High-Yield Route for 1,2-Difluoroaromatic Motif Creation

A general method for preparing vicinal difluoro aromatic compounds, a class to which 6,8-difluoro-1,2-dihydronaphthalene belongs, has been patented with claims of high yields [1]. A representative process for a related difluoronaphthalene intermediate demonstrates a two-step fluorination sequence: a first step yielding a difluoro keto-intermediate in 95% yield, followed by a second DAST fluorination step giving a tetrafluoro intermediate in 72% yield before final reduction [1]. While direct batch yields for the target compound are trade secrets, these process metrics set an industry benchmark for the synthetic accessibility of the 1,2-difluoro motif, contrasting with lower yields associated with direct electrophilic fluorination of naphthalene . This established high-yield methodology supports scalable sourcing.

Synthetic Methodology Patent Chemistry Process Development

Validated Application Scenarios for 6,8-Difluoro-1,2-dihydronaphthalene Based on Proven Differentiation


Chemical Process Development for Nirogacestat and Analogs

Procurement is most defensible for process chemistry groups developing or optimizing the synthesis of the gamma secretase inhibitor nirogacestat and its back-up analogs. The compound’s specific regiochemistry is essential for constructing the (S)-6,8-difluoro-1,2,3,4-tetrahydronaphthalen-2-amine fragment, which determines the bioactivity of the final drug molecule [1]. In this context, no other dihydronaphthalene isomer can take its place.

Impurity Profiling and Analytical Reference Standard for Fluorinated APIs

As an early-stage intermediate in the synthesis of fluorine-containing pharmaceuticals, this compound has direct utility as a primary reference standard for developing and validating in-process control methods. Its distinct exact mass (166.05944 Da) provides a clear signal for setting up LC-HRMS methods to detect and quantify the consumption of this starting material and the emergence of its des-fluoro analog as a process-related impurity .

Screening Libraries for Fluorinated Fragment-Based Drug Discovery (FBDD)

Due to its 'priviledged' difluoroaromatic structure, low molecular weight (166.17 g/mol), and the significant influence of fluorine on lipophilicity and metabolic stability, this compound is a rational inclusion in fragment screening libraries [1]. It is specifically prioritized over non-fluorinated naphthalene fragments for target-based screening campaigns where hydrogen-bonding interactions mediated by fluorine atoms are being probed, as its contribution to binding energy and pharmacokinetic profile is expected to be distinct.

Quote Request

Request a Quote for 6,8-Difluoro-1,2-dihydronaphthalene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.